Meptyldinocap
Meptyldinocap
Dinocap can cause developmental toxicity according to state or federal government labeling requirements.
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
active ingredient of dinocap; structure in first source
2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester.
active ingredient of dinocap; structure in first source
Brand Name:
Vulcanchem
CAS No.:
131-72-6
VCID:
VC0002523
InChI:
InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+
SMILES:
Array
Molecular Formula:
C18H24N2O6
Molecular Weight:
364.4 g/mol
Meptyldinocap
CAS No.: 131-72-6
Cat. No.: VC0002523
Molecular Formula: C18H24N2O6
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dinocap can cause developmental toxicity according to state or federal government labeling requirements. 2,4-dinitro-6-(octan-2-yl)phenyl (E)-but-2-enoate is an enoate ester obtained by formal condensation of the carboxy group of 3-methylacrylic acid with the phenolic hydroxy group of 2,4-dinitro-6-(octan-2-yl)phenol. It is a C-nitro compound and an enoate ester. active ingredient of dinocap; structure in first source |
|---|---|
| CAS No. | 131-72-6 |
| Molecular Formula | C18H24N2O6 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | (2,4-dinitro-6-octan-2-ylphenyl) (E)-but-2-enoate |
| Standard InChI | InChI=1S/C18H24N2O6/c1-4-6-7-8-10-13(3)15-11-14(19(22)23)12-16(20(24)25)18(15)26-17(21)9-5-2/h5,9,11-13H,4,6-8,10H2,1-3H3/b9-5+ |
| Standard InChI Key | NIOPZPCMRQGZCE-WEVVVXLNSA-N |
| Isomeric SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)/C=C/C |
| Canonical SMILES | CCCCCCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C=CC |
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